

Quantitative Inhibition Profile of PF-06726304

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Compound Focus: PF-06726304

Cat. No.: S539198

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The core activity of **PF-06726304** is defined by its biochemical inhibition constants (K_i) and its effects in cellular and animal models.

Table 1: Biochemical and Cellular Potency of PF-06726304

Measurement Type	Target / Context	Value	Citation
K _i (Biochemical)	EZH2 (Wild-Type)	0.7 nM	[1] [2]
K _i (Biochemical)	EZH2 (Y641N Mutant)	3.0 nM	[1] [2]
Cellular IC ₅₀	H3K27me3 in Karpas-422 cells	15 nM	[2]
Cellular IC ₅₀	Proliferation of Karpas-422 cells	25 nM	[2]

Table 2: In Vivo Efficacy and Experimental Model Data

Model/Property	Details	Citation
In Vivo Efficacy	Suppresses tumor growth in Karpas-422 xenograft mouse models (200 & 300 mg/kg, BID) and reduces intratumoral H3K27me3 levels.	[1] [2]
Zebrafish Model	Exposure to 5 μM for 5 days leads to enhanced lipid accumulation, indicating a role in lipid metabolism.	[3]

Model/Property	Details	Citation
Solubility	Soluble to 100 mM in DMSO and ethanol.	[1]

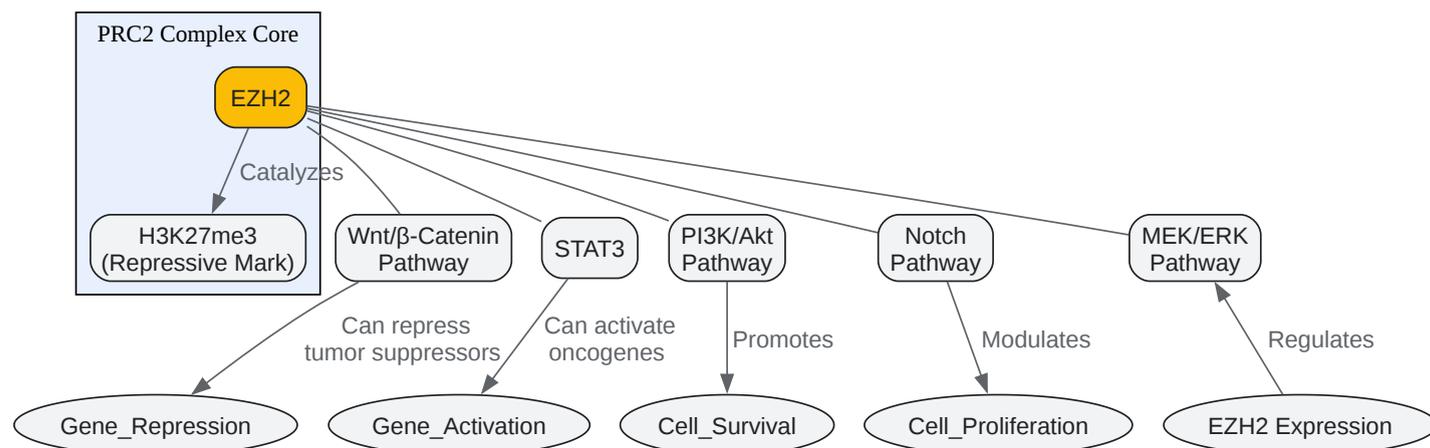
Key Experimental Protocols for PF-06726304

To help you contextualize the data, here are the methodologies from key studies that characterized **PF-06726304**.

- **Biochemical Inhibition Assays:** The potency (K_i) of **PF-06726304** was determined in competitive assays with the S-adenosyl methionine (SAM) cofactor, measuring its ability to inhibit the methyltransferase activity of purified PRC2 complexes containing either wild-type or Y641N mutant EZH2 [1] [4].
- **Cellular Target Engagement (Histone Methylation):** Reduction of H3K27me3 levels in cells, such as the Karpas-422 non-Hodgkin's lymphoma cell line, is a direct measure of EZH2 inhibition. Cells are treated with the compound, and global H3K27me3 levels are typically quantified using Western blotting or immunofluorescence, yielding the IC_{50} value [2].
- **Cellular Proliferation/Viability Assays:** The anti-proliferative effects are assessed in relevant cancer cell lines. After treatment with **PF-06726304**, cell viability is measured using standard methods like ATP-based assays to determine the IC_{50} for growth inhibition [2].
- **In Vivo Efficacy Studies:** Subcutaneous xenograft models, where human tumor cells are implanted in immunocompromised mice, are used. Mice are treated with the compound (e.g., orally, twice daily), and tumor volume is monitored over time. Intratumoral H3K27me3 modulation is often confirmed via immunohistochemistry on harvested tumor samples [1] [2].
- **Zebrafish Phenotypic Screening:** Zebrafish embryos are developmentally exposed to **PF-06726304** to investigate non-cancer-related physiological effects. The lipid accumulation phenotype is visually assessed and quantified in the larvae after the exposure period [3].

EZH2's Role in Signaling Pathways

EZH2's function is complex and extends beyond its catalytic activity, interacting with several key oncogenic signaling pathways. The following diagram summarizes these critical interactions.



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This network illustrates why EZH2 is a prominent target in oncology. Its inhibition by **PF-06726304** primarily aims to reverse the silencing of tumor suppressor genes by reducing H3K27me3 [5].

Comparison with Other EZH2 Inhibitors

While a full head-to-head comparison of all EZH2 inhibitors is beyond the scope of this guide, a key differentiator among them is their **target residence time** (how long a drug remains bound to its target).

- **PF-06726304's Profile:** The available search results confirm its high biochemical potency (sub-nanomolar Ki) and effectiveness in cellular and animal models [1] [2].
- **The Role of Binding Kinetics:** Recent studies show that EZH2 inhibitors, despite sharing a common pyridone scaffold, have diverse pharmacological profiles. Compounds with **significantly slower target residence times** often demonstrate more persistent target occupancy and superior cellular efficacy, even after the drug is removed [4]. This parameter is increasingly recognized as crucial for predicting in vivo efficacy and safety.

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References

1. PF 06726304 acetate | EZH2 Inhibitor [rndsystems.com]
2. - PF | Histone Methyltransferase | TargetMol 06726304 [targetmol.com]
3. of methyltransferase activity of enhancer of zeste 2 leads to... Inhibition [epigeneticsandchromatin.biomedcentral.com]
4. A miniaturized mode-of-action profiling platform enables ... [nature.com]
5. The roles of EZH2 in cancer and its inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

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